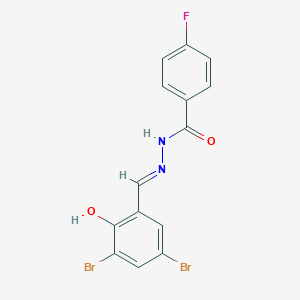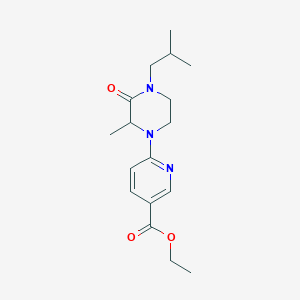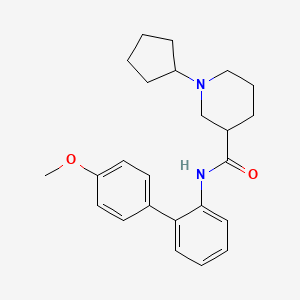![molecular formula C12H12N4O B6070629 2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL](/img/structure/B6070629.png)
2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a chemical compound that features a phenol group substituted with a prop-2-en-1-yl group and a triazolyl-imino-methyl group. This compound is of interest due to its unique structure, which combines an aromatic ring with both an alkene and a triazole moiety, making it a versatile molecule in various chemical reactions and applications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol” are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for predicting the potential therapeutic applications of a compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves a multi-step processThe final step involves the formation of the triazolyl-imino-methyl group via a condensation reaction with a triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole moiety can be reduced under specific conditions.
Substitution: The alkene group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HBr).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated alkenes.
Scientific Research Applications
2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(PROP-2-EN-1-YL)PHENOL: Lacks the triazole moiety, making it less versatile in certain reactions.
2-[(1H-1,2,4-TRIAZOL-3-YLIMINO)METHYL]PHENOL: Similar structure but without the prop-2-en-1-yl group, affecting its reactivity and applications.
Uniqueness
The combination of the prop-2-en-1-yl group and the triazole moiety in 2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-prop-2-enyl-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-4-10-5-3-6-11(12(10)17)7-15-16-8-13-14-9-16/h2-3,5-9,17H,1,4H2/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFORBNGCZVANP-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6070551.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6070561.png)
![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-3-piperidinecarboxylate](/img/structure/B6070575.png)
![ethyl 1-[(4-chlorophenoxy)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6070583.png)

![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6070607.png)

![1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide](/img/structure/B6070617.png)

![2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6070621.png)
![N-(4-ETHOXYPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B6070632.png)

![2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6070647.png)
![6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione](/img/structure/B6070650.png)
